[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine
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Overview
Description
[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine: is a compound that features both a dimethylaminoethyl group and a methyl-imidazolyl group. This compound is of interest due to its potential applications in various fields including chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered heterocyclic moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of 2-(dimethylamino)ethylamine with 1-methyl-1H-imidazole-2-carbaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the dimethylamino group, potentially yielding reduced imidazole derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or secondary amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its imidazole moiety, which is known for its presence in various bioactive molecules. It may be explored for its antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the dimethylamino group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness: What sets [2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine apart is the combination of the dimethylaminoethyl group and the methyl-imidazolyl group, which imparts unique chemical properties and potential biological activities. This dual functionality can be advantageous in the design of multifunctional drugs or materials.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-12(2)6-4-10-8-9-11-5-7-13(9)3/h5,7,10H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYLWDMFYBPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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